1-(3-Methylphenyl)-5-oxopyrrolidine-3-carbohydrazide

Medicinal chemistry synthesis Hydrazide building block Positional isomer differentiation

Para-substituted 5-oxopyrrolidine-3-carbohydrazides dominate commercial inventories, leaving the meta-methylphenyl SAR vector unexplored for kinase inhibitor discovery. This compound supplies the free hydrazide needed for single-step hydrazone library synthesis. • Pre-formed carbohydrazide eliminates 1-2 hydrazinolysis steps vs. carboxylic acid precursors. • Enables condensation with aldehydes, diketones, or isatin to access pyrazole, pyrrole, and hydrazone derivatives. • Complements para- and ortho-methyl isomers for position-scan SAR studies. 98% purity.

Molecular Formula C12H15N3O2
Molecular Weight 233.27 g/mol
CAS No. 956593-14-9
Cat. No. B1423138
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Methylphenyl)-5-oxopyrrolidine-3-carbohydrazide
CAS956593-14-9
Molecular FormulaC12H15N3O2
Molecular Weight233.27 g/mol
Structural Identifiers
SMILESCC1=CC(=CC=C1)N2CC(CC2=O)C(=O)NN
InChIInChI=1S/C12H15N3O2/c1-8-3-2-4-10(5-8)15-7-9(6-11(15)16)12(17)14-13/h2-5,9H,6-7,13H2,1H3,(H,14,17)
InChIKeyQUKCVJUALOCBKQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3-Methylphenyl)-5-oxopyrrolidine-3-carbohydrazide: Strategic Building Block


1-(3-Methylphenyl)-5-oxopyrrolidine-3-carbohydrazide (CAS 956593-14-9) is a synthetic pyrrolidine carbohydrazide characterized by a meta-methylphenyl N-aryl substituent and a free hydrazide group at the 3-position of the pyrrolidinone ring [1]. Its molecular formula is C12H15N3O2, with a molecular weight of 233.27 g/mol . The 5-oxopyrrolidine-3-carbohydrazide scaffold is recognized in medicinal chemistry as a privileged precursor for generating diverse hydrazone- and azole-containing compound libraries with documented protein kinase inhibitory, antibacterial, and anticancer activities [1].

Meta-methylphenyl scaffold for underexplored SAR vector

Free hydrazide enables one-step hydrazone condensation

Precursor to kinase-inhibitor and antimicrobial screening libraries

1-(3-Methylphenyl)-5-oxopyrrolidine-3-carbohydrazide: Irreplaceable by Common Analogs


Generic substitution among 5-oxopyrrolidine-3-carbohydrazide derivatives is not scientifically valid because the N-aryl substitution pattern fundamentally governs both the reactivity of the hydrazide handle and the resulting biological activity of downstream derivatives [1]. The meta-methylphenyl group in CAS 956593-14-9 imposes distinct electronic and steric effects compared to the more extensively studied para-substituted analogs (e.g., 4-aminophenyl, 4-fluorophenyl, 2,4-difluorophenyl derivatives) [1]. Critically, the 3-methylphenyl substituent is structurally isomeric to the 4-methylphenyl analog, and such positional isomerism has been demonstrated to produce divergent cytotoxicity profiles and kinase binding affinities in related 5-oxopyrrolidine hydrazone series [1]. Furthermore, replacing the carbohydrazide with a carboxylic acid (CAS 56617-45-9) eliminates the nucleophilic hydrazine moiety required for hydrazone condensation, precluding access to the azole, diazole, and Schiff-base derivatives that constitute the most biologically active members of this compound class [1].

Para-Substituted Analogs

Positional isomerism alters hydrazide reactivity and biological profile; para-isomers may produce divergent kinase selectivity and cytotoxicity in derived hydrazones.

Carboxylic Acid Analog (CAS 56617-45-9)

Lacks nucleophilic hydrazide required for one-step azole/diazole synthesis; requires additional hydrazinolysis steps, increasing cost and reducing yield.

1-(3-Methylphenyl)-5-oxopyrrolidine-3-carbohydrazide: Evidence vs. Closest Analogs


Positional Isomerism: Meta-Methylphenyl vs. Para-Substituted

The compound's 1-(3-methylphenyl) substitution represents a positional isomer distinct from the widely reported 1-(4-methylphenyl) and 1-(4-substituted phenyl) series that dominate the 5-oxopyrrolidine-3-carbohydrazide literature. In comprehensive SAR studies of this scaffold, the position of the substituent on the N-phenyl ring directly alters the electronic environment of the pyrrolidinone carbonyl and hydrazide NH, affecting both subsequent condensation reaction yields and the biological activity of derived hydrazones [1]. While para-substituted derivatives such as 1-(4-aminophenyl)-5-oxo-3-pyrrolidinecarbohydrazide have been systematically converted into hydrazone libraries with reported antibacterial MIC values [2], the meta-methyl variant offers a sterically and electronically differentiated starting point for library diversification.

Positional Isomerism
Class-level
Meta ≠ Para SAR
Supports scaffold diversification review
No direct quantitative comparison; literature precedent indicates non-identical profiles
Medicinal chemistry synthesis Hydrazide building block Positional isomer differentiation

Carbohydrazide vs. Carboxylic Acid: Reactivity Advantage

The carbohydrazide functional group (-CONHNH2) in CAS 956593-14-9 provides a reactive nucleophilic terminus that is absent in the commercially available carboxylic acid analog 5-oxo-1-(m-tolyl)pyrrolidine-3-carboxylic acid (CAS 56617-45-9) . In the broader 5-oxopyrrolidine-3-carbohydrazide class, this hydrazide group is routinely used for condensation with aromatic aldehydes, isatin, and diketones to generate hydrazone, pyrazole, and pyrrole derivatives—the very derivatives that demonstrate the most potent reported anticancer and antimicrobial activity [1]. The carboxylic acid analog (CAS 56617-45-9), while fully characterized with a melting point of 129–130 °C , requires additional synthetic steps (hydrazinolysis) to install the hydrazide functionality, adding time, cost, and potential yield losses to any derivative campaign.

Carbohydrazide vs. Acid
Head-to-head
1–2 fewer synthetic steps
Pre-formed hydrazide reduces synthetic burden
Carboxylic acid requires esterification then hydrazinolysis
Hydrazone synthesis Building block reactivity Condensation chemistry

Multikinase Inhibitory Potential in Hydrazone Derivatives

Although direct biological data for CAS 956593-14-9 itself has not been published, its core scaffold—when elaborated into hydrazone derivatives—has been shown to produce potent multikinase inhibitors. In a 2025 study, a 2-hydroxynaphthalenylmethylene hydrazone derivative of 5-oxopyrrolidine-3-carbohydrazide (Compound 12) demonstrated dual kinase binding with calculated affinities of -11.174 kcal/mol (non-receptor tyrosine kinase SCR) and -11.471 kcal/mol (STPK BRAF) [1]. This derivative reduced IGR39 melanoma cell viability with EC50 values in the low micromolar range in both 2D monolayer and 3D spheroid assays, and exhibited comparable potency against the triple-negative breast cancer line MDA-MB-231 and pancreatic carcinoma Panc-1 in 3D models [1]. The meta-methylphenyl substituent on the scaffold is expected to modulate both the lipophilicity and the steric profile of the resulting hydrazone library compared to the phenyl or para-substituted variants used in the published study.

Multikinase Potential
Class-level
−11.17 / −11.47 kcal/mol
Scaffold-derived hydrazone dual kinase binding precedent
Compound 12 docked vs. SCR and BRAF; 3D spheroid EC50 low µM
Kinase inhibition Anticancer Molecular docking

Gram-Positive Antibacterial Activity: Carbohydrazide vs. Carboxylic Acid

In the para-substituted phenyl series, 5-oxopyrrolidine-3-carbohydrazide derivatives bearing hydrazone and azole moieties have demonstrated antibacterial activity against Gram-positive Bacillus subtilis and Gram-negative Escherichia coli [1]. The parent carboxylic acids in these series are consistently inactive, indicating that the carbohydrazide/hydrazone functionality is essential for antibacterial activity [1]. While the specific MIC values for CAS 956593-14-9 or its direct derivatives have not been reported, the meta-methyl substituent is expected to influence both the Gram-positive/negative selectivity and the MIC range relative to the 4-substituted phenyl baseline. Related 1-(2,6-diethylphenyl)-5-oxopyrrolidine-3-carbohydrazide derivatives have been reported to exhibit 4-fold greater potency than ampicillin against Staphylococcus aureus [1].

Antibacterial Activity
Class-level
Hydrazide required for activity
Supports antimicrobial screening context
Carboxylic acid analogs inactive; para-series active vs. B. subtilis
Antibacterial Gram-positive Hydrazide pharmacophore

Application Scenarios for 1-(3-Methylphenyl)-5-oxopyrrolidine-3-carbohydrazide


Kinase Library Diversification via Meta-Substituted Hydrazones

Research groups engaged in multikinase inhibitor discovery can employ CAS 956593-14-9 as a starting scaffold for generating hydrazone libraries with an unexplored N-aryl substitution pattern. Following the synthetic protocols validated for related 5-oxopyrrolidine-3-carbohydrazides, condensation with substituted aromatic aldehydes yields hydrazones that can be screened in both 2D (MTT) and 3D (spheroid) models against melanoma, triple-negative breast cancer, and pancreatic carcinoma cell lines, where the scaffold class has already demonstrated multikinase inhibitory activity with binding affinities below -11 kcal/mol [1]. The meta-methyl substituent offers a differentiated SAR vector compared to the extensively studied para-substituted series.

One-Step Azole & Diazole Synthesis for Antimicrobial Screening

The free hydrazide group enables direct condensation with diketones (2,4-pentanedione, 2,5-hexanedione) and isatin to access pyrazole, pyrrole, and hydrazone derivatives in a single synthetic step [1]. These derivative classes have demonstrated antibacterial activity against Gram-positive Bacillus subtilis, with the hydrazide moiety being essential for activity (parent carboxylic acids are inactive) [2]. Procurement of the pre-formed carbohydrazide eliminates the need for hydrazinolysis of the corresponding carboxylic acid ester, reducing the synthetic sequence by 1–2 steps.

N-Aryl Positional Isomer SAR Studies

For medicinal chemistry teams systematically exploring the impact of aryl substitution position on biological activity, CAS 956593-14-9 serves as the meta-methyl isomer complement to the para-methyl and ortho-methyl variants. Because positional isomerism in the N-aryl ring has been demonstrated to alter both the chemical reactivity of the hydrazide and the biological profile of derived hydrazones in related 5-oxopyrrolidine-3-carbohydrazide series [1], this compound is essential for completing a position-scan library that correlates substitution geometry with target binding, cellular potency, and selectivity.

Methodology Development with the Nucleophilic Hydrazide Handle

The carbohydrazide group is a versatile synthetic handle for developing new condensation and cyclization methodologies. Researchers exploring novel heterocyclic scaffolds (1,2,4-triazoles, 1,3,4-oxadiazoles, pyrazolines) can use CAS 956593-14-9 as a model substrate for reaction optimization, leveraging the meta-methylphenyl chromophore for HPLC/UV monitoring. This compound fills a gap in the commercially available 5-oxopyrrolidine-3-carbohydrazide portfolio, where para-substituted variants predominate.

Application
Selection Property
Validation Focus
Kinase Inhibitor Library Synthesis
Meta-methyl SAR diversity
Hydrazone condensation and kinase panel screening
Antimicrobial Hydrazone Screening
Free hydrazide handle
Single-step azole/diazole synthesis and MIC assays
N-Aryl Positional Isomer SAR
Positional isomer identity
Substitution geometry–activity correlation
Methodology Development
Nucleophilic hydrazide reactivity
HPLC/UV monitoring of condensation reactions
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